molecular formula C44H76N16O11 B12572105 L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 634191-87-0

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12572105
CAS No.: 634191-87-0
M. Wt: 1005.2 g/mol
InChI Key: LFBGPGSZKQKDGG-WLFMXDJZSA-N
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Description

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, alanine, tyrosine, leucine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. The choice of method depends on the required yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Scientific Research Applications

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine has several applications in scientific research:

    Biochemistry: Used as a model peptide for studying protein folding and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

634191-87-0

Molecular Formula

C44H76N16O11

Molecular Weight

1005.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C44H76N16O11/c1-23(2)21-32(40(68)57-30(16-17-34(47)62)39(67)55-24(3)35(63)58-31(42(70)71)11-8-20-53-44(50)51)60-41(69)33(22-26-12-14-27(61)15-13-26)59-36(64)25(4)54-38(66)29(10-7-19-52-43(48)49)56-37(65)28(46)9-5-6-18-45/h12-15,23-25,28-33,61H,5-11,16-22,45-46H2,1-4H3,(H2,47,62)(H,54,66)(H,55,67)(H,56,65)(H,57,68)(H,58,63)(H,59,64)(H,60,69)(H,70,71)(H4,48,49,52)(H4,50,51,53)/t24-,25-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

LFBGPGSZKQKDGG-WLFMXDJZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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